1,4-dibromobutan-2-one
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Overview
Description
1,4-Dibromobutan-2-one is an organic compound with the molecular formula C4H6Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a carbonyl group on a four-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromobutan-2-one can be synthesized through several methods:
Bromination of Butan-2-one: This method involves the bromination of butan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic addition, resulting in the formation of this compound.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction of 1,4-dichlorobutan-2-one with sodium bromide (NaBr) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes, where butan-2-one is reacted with bromine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR). This reaction typically occurs under basic conditions.
Reduction: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Substituted butan-2-one derivatives.
Reduction: 1,4-dibromobutan-2-ol.
Oxidation: 1,4-dibromobutanoic acid.
Scientific Research Applications
1,4-Dibromobutan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactivity with nucleophiles.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibromobutan-2-one involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms, leading to substitution reactions. The carbonyl group can also participate in various reactions, including reduction and oxidation, altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutan-2-one: Similar structure but with chlorine atoms instead of bromine.
1,4-Diiodobutan-2-one: Similar structure but with iodine atoms instead of bromine.
1,4-Dibromobutane: Lacks the carbonyl group present in 1,4-dibromobutan-2-one.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a carbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution, reduction, and oxidation makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
52011-50-4 |
---|---|
Molecular Formula |
C4H6Br2O |
Molecular Weight |
229.9 |
Purity |
95 |
Origin of Product |
United States |
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